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molecular formula C9H16N2O2 B8338623 2-Hydroxy-3-(1-methoxy-piperidin-4-yl)-propionitrile

2-Hydroxy-3-(1-methoxy-piperidin-4-yl)-propionitrile

Cat. No. B8338623
M. Wt: 184.24 g/mol
InChI Key: PCFYFHNBAPKVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946453B2

Procedure details

A mixture of (1-methoxy-piperidin-4-yl)-acetaldehyde (10 g, 63 mmol) and NaHSO3 (8.6 g, 83 mmol) in 210 ml of water was stirred at room temperature for 30 min. Then, a solution of KCN (6.2 g, 95 mmol) in 50 ml of water was added to the mixture. After the addition, the mixture was stirred at room temperature for another 10 h. The resulting mixture was extracted with CH2Cl2 five times. The combined organic layers were dried over sodium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel. Yield: 2.1 g of 2-hydroxy-3-(1-methoxy-piperidin-4-yl)-propionitrile as a solid.
Name
(1-methoxy-piperidin-4-yl)-acetaldehyde
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]1[CH2:8][CH2:7][CH:6]([CH2:9][CH:10]=[O:11])[CH2:5][CH2:4]1.OS([O-])=O.[Na+].[C-:17]#[N:18].[K+]>O>[OH:11][CH:10]([CH2:9][CH:6]1[CH2:7][CH2:8][N:3]([O:2][CH3:1])[CH2:4][CH2:5]1)[C:17]#[N:18] |f:1.2,3.4|

Inputs

Step One
Name
(1-methoxy-piperidin-4-yl)-acetaldehyde
Quantity
10 g
Type
reactant
Smiles
CON1CCC(CC1)CC=O
Name
Quantity
8.6 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for another 10 h
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 five times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC(C#N)CC1CCN(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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